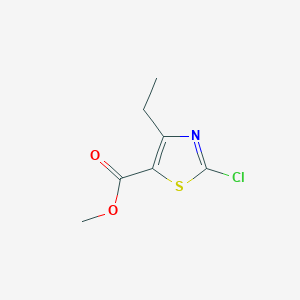

Methyl 2-chloro-4-ethylthiazole-5-carboxylate

Beschreibung

Methyl 2-chloro-4-ethylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at position 2, an ethyl group at position 4, and a methyl ester at position 5. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances reactivity for nucleophilic substitution, while the ethyl substituent balances lipophilicity and steric effects.

Eigenschaften

Molekularformel |

C7H8ClNO2S |

|---|---|

Molekulargewicht |

205.66 g/mol |

IUPAC-Name |

methyl 2-chloro-4-ethyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-4-5(6(10)11-2)12-7(8)9-4/h3H2,1-2H3 |

InChI-Schlüssel |

ZWLHPYHVUWGIKS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(SC(=N1)Cl)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-2-Chlor-4-ethylthiazol-5-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein übliches Verfahren beinhaltet die Reaktion von Ethylacetoacetat mit Thioharnstoff und N-Bromsuccinimid unter milden Bedingungen . Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das sich dann zum Thiazolring cyclisiert.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen:

Substitutionsreaktionen: Das Chloratom in der Verbindung kann unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Oxidation und Reduktion: Der Thiazolring kann Oxidations- und Reduktionsreaktionen eingehen, die die elektronischen Eigenschaften der Verbindung verändern können.

Hydrolyse: Die Estergruppe in der Verbindung kann zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hydrolyse: Saure oder basische Bedingungen, um die Hydrolyse der Estergruppe zu erleichtern.

Hauptprodukte:

Substitution: Bildung von substituierten Thiazolderivaten.

Oxidation: Bildung von oxidierten Thiazolderivaten.

Reduktion: Bildung von reduzierten Thiazolderivaten.

Hydrolyse: Bildung von 2-Chlor-4-ethylthiazol-5-carbonsäure.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that thiazole derivatives, including methyl 2-chloro-4-ethylthiazole-5-carboxylate, exhibit antimicrobial activity. A study highlighted the compound's ability to inhibit the growth of Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent. The minimum inhibitory concentration (MIC) for related thiazole derivatives was reported at low nanomolar concentrations, indicating high potency against this pathogen .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that compounds with similar thiazole structures showed significant cytotoxic effects on various cancer cell lines, including neuroblastoma and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A notable method includes the reaction of ethyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine catalyst, yielding high purity products suitable for further research applications .

Case Studies

- Antitubercular Activity : A study focused on synthesizing a series of thiazole derivatives demonstrated that this compound had promising activity against M. tuberculosis, with further modifications leading to enhanced efficacy.

- Cytotoxicity in Cancer Cells : Another research project explored the effects of various thiazole derivatives on SHSY-5Y neuroblastoma cells, revealing that certain modifications to the thiazole ring significantly increased selectivity and cytotoxicity against cancerous cells compared to healthy cells .

Future Perspectives

The ongoing research into this compound suggests its potential as a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer. Its unique chemical properties allow for further modifications that could enhance its efficacy and selectivity.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-4-ethylthiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the electronic properties of the thiazole ring and the substituents on the ring .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS 7238-62-2)

- Similarity : 0.85

- Key Differences : The ethyl group in the target compound is replaced by a methyl group at position 3.

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)

- Key Differences : Incorporates a trifluoromethylphenyl group at position 2 instead of chlorine .

- Impact : The trifluoromethyl group is strongly electron-withdrawing, enhancing oxidative stability and altering electronic properties. This substitution may increase metabolic resistance in drug candidates.

2-Chloro-5-methylthiazole-4-carboxylic Acid (CAS 1194374-24-7)

- Similarity : 0.91

- Key Differences : Substitution pattern differs (carboxylic acid at position 4 vs. methyl ester at position 5).

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 79836-78-5)

Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate

- Key Differences : Oxazole ring replaces thiazole (oxygen instead of sulfur) .

- Impact : The oxazole ring reduces electron density and aromatic stability compared to thiazole, altering reactivity in cycloaddition or substitution reactions.

Physicochemical Properties

- Lipophilicity : Ethyl and trifluoromethyl groups increase logP values compared to methyl or hydroxyl substituents.

- Solubility : Methyl esters (e.g., target compound) exhibit lower polarity than carboxylic acids, reducing water solubility but enhancing cell permeability.

- Stability: Chloro and trifluoromethyl groups enhance resistance to metabolic degradation compared to hydroxyl or amino substituents .

Biologische Aktivität

Methyl 2-chloro-4-ethylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes various research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the ethyl and chloro substituents contributes to its unique reactivity and biological profile.

This compound exhibits significant interaction with various biomolecules, particularly enzymes involved in critical cellular processes. Notably, it has been shown to interact with topoisomerase II, an enzyme essential for DNA replication and repair. The binding of this compound to topoisomerase II stabilizes the enzyme-DNA complex, inhibiting the re-ligation of DNA strands, which can lead to apoptosis in cancer cells.

Cellular Effects

Research indicates that this compound influences several cellular pathways:

- Apoptosis Induction : In cancer cell lines, this compound activates intrinsic apoptotic pathways, leading to programmed cell death.

- Gene Expression Modulation : It alters gene expression profiles associated with cell survival and proliferation.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria and fungi. For instance, derivatives of thiazole compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens like Pseudomonas aeruginosa and Candida albicans, revealing promising results .

1. Anticancer Activity

A study focused on the anticancer properties of thiazole derivatives found that this compound exhibited selective cytotoxicity against several cancer cell lines including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells. The compound's selectivity was significantly higher than conventional chemotherapeutics like doxorubicin, indicating its potential as a targeted therapy .

2. Antimicrobial Efficacy

In antimicrobial studies, this compound derivatives were tested against M. tuberculosis and other bacterial strains. The compound demonstrated an MIC value comparable to established antibiotics, suggesting its viability as a new antimicrobial agent .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage in preclinical models. Low doses have been associated with therapeutic effects while higher doses may lead to toxicity, underscoring the importance of dosage optimization in future studies.

Metabolic Pathways

This compound is involved in various metabolic pathways where it interacts with key metabolic enzymes. It has been reported to inhibit enzymes that alter metabolic fluxes, impacting overall cellular metabolism and potentially leading to altered levels of metabolites critical for cell survival.

Transport and Distribution

This compound's distribution within biological systems is facilitated by interactions with transport proteins. It tends to accumulate in specific cellular compartments such as the nucleus, where it exerts its effects on DNA and associated enzymes.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.